N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C22H19ClFN3O2 and its molecular weight is 411.86. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its implications in pharmacology.
- Molecular Formula : C₁₅H₁₃ClF₁N₄O₂
- Molecular Weight : 336.68 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical structure.
Biological Activity Overview
The compound exhibits several biological activities which include:
-
Tyrosinase Inhibition :
- Tyrosinase is an enzyme crucial for melanin production. Inhibition of this enzyme can have implications for treating hyperpigmentation disorders and neurodegenerative diseases such as Parkinson's disease. Studies indicate that incorporating the 3-chloro-4-fluorophenyl moiety enhances the inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR) .
- Docking studies suggest that this compound interacts favorably with the active site of tyrosinase, leading to improved inhibition compared to reference compounds.
- Antiplatelet and Vasodilatory Activities :
Tyrosinase Inhibition Studies
A recent study focused on synthesizing derivatives featuring the 3-chloro-4-fluorophenyl group. The findings indicated:
- IC50 Values : The synthesized compounds demonstrated varying degrees of inhibition with IC50 values significantly lower than those of standard inhibitors.
- Mechanism of Action : Molecular docking simulations revealed that the presence of the chlorine and fluorine atoms in the phenyl ring enhances binding affinity to the enzyme's active site .
Antiplatelet Activity
Research into similar pyrano derivatives has shown:
- In Vitro Assays : Compounds structurally related to N-(3-chloro-4-fluorophenyl)-11-imino exhibited potent antiplatelet effects in vitro.
- Potential Mechanisms : These effects are attributed to inhibition of thromboxane A2 synthesis and enhancement of prostacyclin levels .
Data Table: Biological Activities Comparison
Compound Name | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
N-(3-chloro-4-fluorophenyl)-11-imino | Tyrosinase Inhibitor | TBD | |
Pyrano Derivative X | Antiplatelet | TBD | |
Pyrano Derivative Y | Vasodilatory | TBD |
Case Studies
-
Case Study on Tyrosinase Inhibition :
- A study evaluated a series of compounds including our target compound against AbTYR. The results indicated that modifications in the phenyl ring significantly influenced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts.
-
Case Study on Antiplatelet Effects :
- Clinical trials involving related compounds demonstrated a reduction in platelet aggregation in subjects treated with these agents, supporting their potential use in cardiovascular therapies.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O2/c23-17-11-14(5-6-18(17)24)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMZWMKWPLLRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=C(C=C5)F)Cl)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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